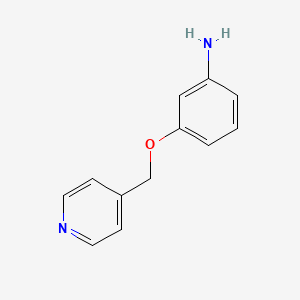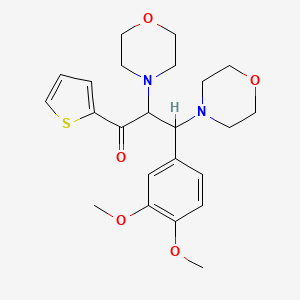
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is a synthetic compound that has been extensively researched for its potential therapeutic applications. Also known as U-47700, it belongs to the class of opioids and acts on the mu-opioid receptor in the brain.
Mecanismo De Acción
U-47700 acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain, reward, and addiction. It binds to the receptor and activates it, leading to the release of dopamine and other neurotransmitters. This activation results in pain relief, euphoria, and potential addiction.
Biochemical and Physiological Effects
U-47700 has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It also has potential side effects, including respiratory depression, nausea, and constipation. Additionally, U-47700 has been shown to have a high potential for addiction and abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for addiction and abuse makes it difficult to handle and potentially dangerous for lab personnel.
Direcciones Futuras
Future research on U-47700 should focus on its potential therapeutic applications, including its use as an analgesic and in treating opioid addiction. Additionally, further studies should investigate its potential use in cancer treatment and its effects on other opioid receptors in the brain. Finally, research should be conducted on the potential risks and benefits of U-47700, including its potential for addiction and abuse.
In conclusion, U-47700 is a synthetic compound that has been extensively studied for its potential therapeutic applications. While it has shown promise as an analgesic and in treating opioid addiction, its potential for addiction and abuse makes it a controversial topic. Future research should focus on its potential therapeutic benefits and risks, as well as its effects on other opioid receptors in the brain.
Métodos De Síntesis
The synthesis of U-47700 involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-aminothiophenol in the presence of sodium hydride. The resulting intermediate is then reacted with morpholine to yield U-47700. The synthesis method has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
U-47700 has been studied for its potential use as an analgesic, similar to other opioids such as morphine and fentanyl. It has also been investigated for its potential use in treating opioid addiction, due to its ability to bind to the mu-opioid receptor. Additionally, U-47700 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-27-18-6-5-17(16-19(18)28-2)21(24-7-11-29-12-8-24)22(25-9-13-30-14-10-25)23(26)20-4-3-15-31-20/h3-6,15-16,21-22H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVLATUOFSGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

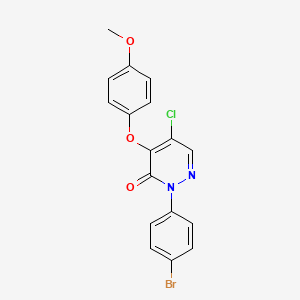

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

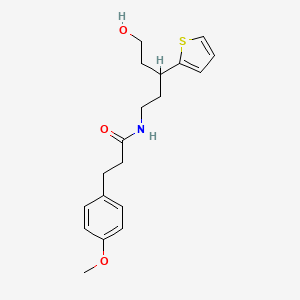
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

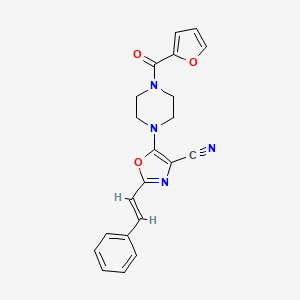

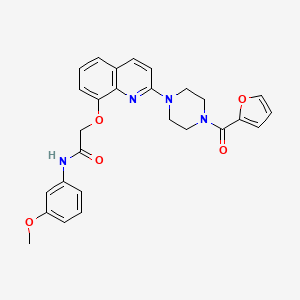

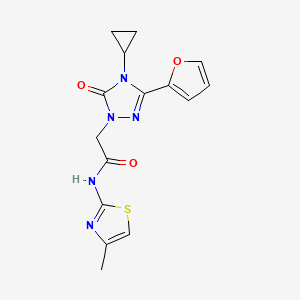
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
